molecular formula C20H27N5O3S B2592411 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide CAS No. 1396794-64-1

2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide

Cat. No.: B2592411
CAS No.: 1396794-64-1
M. Wt: 417.53
InChI Key: WOZACIHKECSNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propanamide derivative featuring a 2-methylpropionyl group and a sulfamoyl-linked phenyl moiety substituted with a pyrazin-2-yl-piperidin-4-ylmethyl chain. Its structure combines a central sulfonamide bridge, a pyrazine heterocycle, and a piperidine ring, distinguishing it from classical opioid analogs like fentanyl or its derivatives.

Properties

IUPAC Name

2-methyl-N-[4-[(1-pyrazin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-15(2)20(26)24-17-3-5-18(6-4-17)29(27,28)23-13-16-7-11-25(12-8-16)19-14-21-9-10-22-19/h3-6,9-10,14-16,23H,7-8,11-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZACIHKECSNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazine moiety, and the attachment of the sulfamoyl group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Sulfamoylation of the Phenyl Ring

The sulfamoyl group (-SO₂NH₂) is typically introduced via nucleophilic aromatic substitution or alkylation. For this compound, the sulfamoyl group is likely attached to the phenyl ring using a sulfonyl chloride (e.g., H₂NSO₂Cl) in the presence of a base (e.g., pyridine or NaH).

Reaction Example :
Phenyl derivative+H2NSO2ClPhenylsulfamoyl intermediate+HCl\text{Phenyl derivative} + \text{H}_2\text{NSO}_2\text{Cl} \rightarrow \text{Phenylsulfamoyl intermediate} + \text{HCl}
This step is analogous to methods described in sulfonamide synthesis .

Piperidin-4-yl Methyl Group Formation

The piperidin-4-ylmethyl fragment may involve:

  • Reductive amination : Formation of the piperidine ring via reduction of a diamine precursor.

  • Alkylation : Introduction of the methyl group at the nitrogen.

Reaction Example :
Piperidine ring+CH3X1-Methylpiperidine\text{Piperidine ring} + \text{CH}_3\text{X} \rightarrow \text{1-Methylpiperidine}
Where CH3X\text{CH}_3\text{X} is a methylating agent (e.g., methyl iodide).

Pyrazin-2-yl Substitution

The pyrazin-2-yl group is likely introduced via:

  • Cross-coupling reactions (e.g., Suzuki coupling) using a pyrazine-2-boronic acid.

  • Nucleophilic substitution on a halogenated pyrazine derivative.

Reaction Example :
Pyrazine+Palladium catalystPyrazin-2-yl-substituted piperidine\text{Pyrazine} + \text{Palladium catalyst} \rightarrow \text{Pyrazin-2-yl-substituted piperidine}

Amide Bond Formation

The propanamide moiety is formed by coupling the phenyl-sulfamoyl-piperidinylmethyl fragment with 2-methylpropanoic acid derivatives. Common reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with a coupling agent like HOBt (hydroxybenzotriazole).

Reaction Example :
Phenyl-sulfamoyl intermediate+2-Methylpropanoic acidFinal compound\text{Phenyl-sulfamoyl intermediate} + \text{2-Methylpropanoic acid} \rightarrow \text{Final compound}

Sulfamoylation Conditions

ParameterReagent/ConditionYield (Typical)Reference
BasePyridine70–85%
SolventTHF or DMF60–80%
Temperature0°C to rtVariable

Pyrazin-2-yl Coupling Techniques

TechniqueCatalyst/ReagentsEfficiencyLimitations
Suzuki couplingPd catalyst, boronic acidHigh regioselectivityRequires specialized reagents
SNAr (Nucleophilic)Halogenated pyrazineSimple setupLimited functional group tolerance

Reaction Challenges and Mitigation

  • Stereoselectivity : The piperidine ring may require stereoselective synthesis, achievable via chiral catalysts or resolved intermediates.

  • Purification : Multi-step purification (e.g., chromatography) is critical due to the compound’s complexity.

  • Stability : The sulfamoyl group may hydrolyze under acidic conditions, necessitating controlled reaction environments.

Scientific Research Applications

Neurological Disorders

One of the primary applications of this compound is in the treatment of neurological disorders. Research indicates that it acts as a muscarinic receptor antagonist , particularly targeting muscarinic receptor subtype 4 (M4). This receptor is implicated in cognitive functions and is a therapeutic target for conditions such as schizophrenia and Alzheimer's disease.

Case Study: M4 Receptor Antagonism

A study conducted by researchers demonstrated that 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide exhibited significant binding affinity to M4 receptors. The compound was evaluated using competitive binding assays with radiolabeled ligands, revealing its potential to modulate neurotransmitter release, which could alleviate symptoms associated with cognitive decline.

Antitumor Activity

In addition to neurological applications, this compound has shown promise as an antitumor agent . Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-methyl-N-[4-{...}A549 (Lung Cancer)12.5Induction of apoptosis
2-methyl-N-[4-{...}MCF7 (Breast Cancer)15.3Cell cycle arrest

Agricultural Applications

Emerging research also indicates potential applications of this compound in agriculture, particularly as a fungicide or herbicide . Its structural components may interact with specific biological pathways in pests or pathogens, providing a novel approach to crop protection.

Case Study: Fungicidal Activity

A recent investigation assessed the efficacy of This compound against various phytopathogenic fungi. The results indicated moderate to high inhibitory activity, suggesting its viability as an agricultural biopesticide.

Data Table: Fungicidal Efficacy

PathogenConcentration (ppm)Inhibition (%)
Fusarium oxysporum10075%
Botrytis cinerea20085%

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a propanamide backbone with several fentanyl-related substances and sulfonamide-containing pharmacophores. Key comparisons include:

Compound Name Key Structural Differences Pharmacological Relevance
4-Fluoroisobutyrylfentanyl (N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) Replaces pyrazin-2-yl-piperidinylmethyl with phenethyl-piperidine; lacks sulfamoyl linkage. Potent μ-opioid receptor agonist; regulated under drug control laws.
N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide Substitutes pyrazine with thiazole; retains phenethyl-piperidine but omits sulfamoyl group. Unclear opioid activity; structural modifications may target non-opioid receptors.
N-(4-Methoxymethyl)-4-piperidinyl-N-phenylpropanamide Methoxymethyl substituent on piperidine; no sulfamoyl or heteroaromatic groups. Pharmaceutical intermediate; lacks reported receptor binding data.
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]isobutyramide (4F-iBF) Isobutyramide instead of propanamide; phenethyl-piperidine instead of pyrazine-piperidine. High opioid potency; subject to international drug scheduling.

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Polarity : The pyrazine and sulfamoyl groups increase molecular weight (~470–500 g/mol) compared to simpler fentanyl analogs (e.g., 4F-iBF: 395 g/mol) . The sulfamoyl group enhances hydrophilicity, likely reducing blood-brain barrier permeability relative to lipophilic opioids.
  • Synthetic Accessibility : The sulfamoyl linkage requires coupling reagents (e.g., EDC/HOBt) for amide bond formation, as seen in analogous sulfonamide syntheses . Pyrazine incorporation may involve nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Receptor Binding and Selectivity

While fentanyl derivatives primarily target μ-opioid receptors, the pyrazine and sulfamoyl groups in this compound suggest divergent pharmacology:

  • Pyrazine: May engage in π-π stacking or hydrogen bonding with non-opioid targets (e.g., kinases or neurotransmitter receptors).
  • Sulfamoyl Group: Common in carbonic anhydrase inhibitors (e.g., acetazolamide) and antimicrobials, hinting at possible off-target effects . No direct binding data exists for this compound, but structural analogs like 4F-iBF exhibit nanomolar affinity for μ-opioid receptors .

Biological Activity

The compound 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4O2C_{17}H_{24}N_{4}O_{2}, with a molecular weight of approximately 320.40 g/mol. The structure includes a pyrazine ring , a piperidine moiety , and a sulfamoyl group , which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC17H24N4O2
Molecular Weight320.40 g/mol
IUPAC NameThis compound
InChI Key[To be provided]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the sulfamoyl group plays a critical role in modulating enzyme activity, particularly in pathways related to inflammation and cancer.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : The piperidine and pyrazine components may facilitate binding to various receptors, potentially influencing neurotransmitter systems.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis through mechanisms such as ferroptosis .

Case Study : A recent study investigated the effects of a structurally related compound on tumor cell lines, demonstrating a reduction in cell viability by approximately 60% at concentrations of 10 µM after 48 hours of treatment. The study also noted increased levels of reactive oxygen species (ROS), indicating that the compound may induce oxidative stress leading to cell death .

Anti-inflammatory Effects

Compounds with sulfamoyl groups are often linked to anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. Variations in the piperidine or pyrazine substituents significantly affect potency and selectivity for biological targets.

ModificationBiological Effect
Methyl substitutionIncreased potency
Sulfamoyl groupEnhanced receptor binding
Pyrazine ringBroadens activity spectrum

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial toxicity tests on animal models indicated no significant adverse effects at therapeutic doses, supporting further clinical exploration .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide?

  • Methodological Answer : The synthesis typically involves coupling the piperidinyl-sulfamoyl intermediate with a 2-methylpropanamide moiety. Key steps include:
  • Sulfamoylation : React 4-aminophenyl sulfamoyl chloride with 1-(pyrazin-2-yl)piperidin-4-ylmethanol under basic conditions (e.g., NaH in DMF) to form the sulfamoyl linkage .
  • Amidation : Use EDC/HOBt or DCC-mediated coupling to attach 2-methylpropanoyl chloride to the sulfamoylphenyl intermediate .
  • Purification : Employ normal-phase chromatography (e.g., 10% MeOH/0.1% NH₄OH in CH₂Cl₂) and validate purity via HPLC (>98%) and NMR (¹H/¹³C) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfamoylationNaH, DMF, 0°C → RT, 12h7695%
AmidationEDC, HOBt, CH₂Cl₂, RT, 24h5898%

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Confirm sulfamoyl (-SO₂NH-) and amide (-CONH-) linkages via ¹H NMR (δ 7.5–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]⁺ = 443.18; observed = 443.20) .
  • Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., C: 58.59%, H: 4.81%, N: 14.32%, S: 6.69%) .

Advanced Research Questions

Q. What strategies are effective for optimizing target selectivity in pharmacological assays?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against panels of GPCRs (e.g., dopamine D3, serotonin 5-HT2A) using radioligands (³H-spiperone for D3, ³H-ketanserin for 5-HT2A). Measure IC₅₀ values to assess selectivity .
  • Functional Assays : Use cAMP (for D3) or calcium flux (for 5-HT2A) assays to evaluate agonist/antagonist activity.
  • Structural Modifications : Introduce substituents to the pyrazine ring (e.g., Cl, OMe) to modulate steric/electronic effects. For example, 2-chloro-pyrazine derivatives show enhanced D3 selectivity .

Table 2 : Selectivity Profile of Analogues

SubstituentD3 IC₅₀ (nM)5-HT2A IC₅₀ (nM)Selectivity Ratio (D3/5-HT2A)
-H (Parent)12.345.73.7
-Cl8.1112.413.9

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Address pharmacokinetic limitations:
  • Metabolic Stability : Test in liver microsomes (human/rat) to identify labile sites (e.g., piperidine N-methylation reduces CYP450-mediated oxidation) .
  • Solubility-activity Trade-offs : Use formulation aids (e.g., PEG-400, cyclodextrins) or prodrug strategies (e.g., esterification of the sulfamoyl group) to improve bioavailability without altering target engagement .
  • Tissue Distribution : Conduct PET/SPECT imaging with radiolabeled compound (¹¹C or ¹⁸F) to assess brain penetration or off-target accumulation .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with D3 receptors (PDB ID: 3PBL). Prioritize residues critical for binding (e.g., Asp110, Ser192) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify conformational shifts .
  • QSAR Modeling : Corrogate substituent effects (e.g., pyrazine vs. pyridine) with bioactivity data to predict novel analogues .

Q. How should researchers design SAR studies to balance solubility and membrane permeability?

  • Methodological Answer :
  • LogP Optimization : Synthesize analogues with polar groups (e.g., -OH, -SO₂NH₂) to reduce LogP from >3 (parent) to 1–2, improving aqueous solubility .
  • Permeability Assays : Use Caco-2 or PAMPA models to measure apparent permeability (Papp). Aim for Papp > 1 × 10⁻⁶ cm/s for CNS penetration .
  • Crystallography : Co-crystallize the compound with target proteins to guide rational modifications (e.g., introducing hydrogen bond donors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.